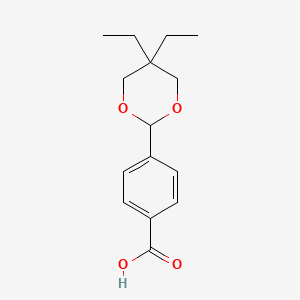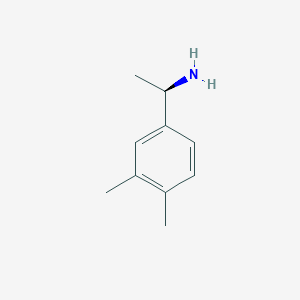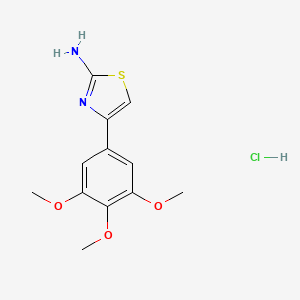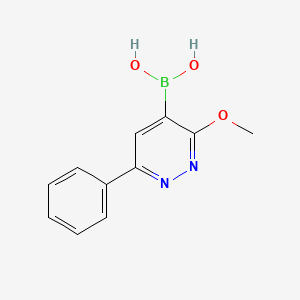
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.
Vorbereitungsmethoden
The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of diseases such as cancer.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
3-Methoxyphenylboronic acid: This compound has a similar structure but lacks the pyridazinyl group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid derivative without the methoxy or pyridazinyl groups, commonly used in organic synthesis.
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H11BN2O3 |
|---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
InChI-Schlüssel |
RINYKASHDLYLAF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


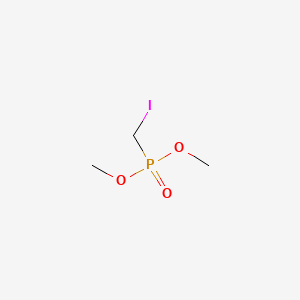
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)



![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
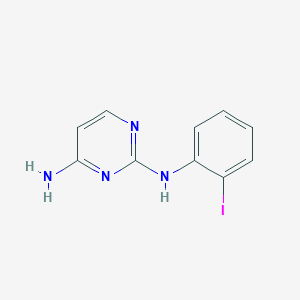
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
